molecular formula C9H3F3N2S B193372 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile CAS No. 143782-23-4

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

Cat. No. B193372
M. Wt: 228.2 g/mol
InChI Key: TYXKOMAQTWRDCR-UHFFFAOYSA-N
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Description

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H3F3N2S . It is also known by other names such as 4-Cyano-3-(trifluoromethyl)phenyl Isothiocyanate and Isothiocyanic Acid 4-Cyano-3-(trifluoromethyl)phenyl Ester . This compound is used as a reagent to synthesize thioimidazolinone compounds and is a potential anti-prostate cancer drug .


Synthesis Analysis

The synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile involves the addition of 4-Amino-2-trifluoromethylbenzonitrile into a well-stirred heterogeneous mixture of thiophosgene in water at room temperature .


Molecular Structure Analysis

The molecular weight of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is 228.20 g/mol . The InChI string representation of its structure is InChI=1S/C9H3F3N2S/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H .


Chemical Reactions Analysis

As a reagent, 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is used to synthesize thioimidazolinone compounds . It is also used as an intermediate of enzalutamide .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 39.0 to 43.0 degrees Celsius . It is sensitive to moisture and heat .

Scientific Research Applications

Synthesis in Pharmaceutical Applications

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile has been used in the synthesis of various pharmaceutical compounds. For example, it was utilized in the synthesis of the androgen receptor antagonist MDV3100, which is significant in medical research and pharmaceutical applications (Li Zhi-yu, 2012). Additionally, this compound played a crucial role in the development of a novel, nonsteroidal androgen receptor antagonist named PF-0998425. This antagonist is designed for sebum control and the treatment of androgenetic alopecia, showcasing the compound's utility in dermatological research (J. Li et al., 2008).

Electrolyte Additive in Battery Technology

In the field of battery technology, 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, specifically its variant 4-(Trifluoromethyl)-benzonitrile, has been explored as a novel electrolyte additive. It showed significant improvements in the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes in high voltage lithium-ion batteries, indicating its potential in enhancing the efficiency and durability of energy storage devices (Wenna Huang et al., 2014).

Solar Cell Efficiency Enhancement

This compound has also found applications in improving the efficiency of polymer solar cells. When used as an additive, it led to an increase in the power conversion efficiency of the cells. This was attributed to the compound facilitating the ordering of P3HT chains in the solar cells, thus enhancing their absorbance and hole mobility (Seonju Jeong et al., 2011).

Corrosion Inhibition

In the context of materials science, derivatives of benzonitrile, including variations of the 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, have been studied as corrosion inhibitors for mild steel in acidic environments. These studies are crucial in understanding how to protect metals from corrosion, which is essential in various industrial applications (A. Chaouiki et al., 2018).

Safety And Hazards

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Future Directions

Given its potential as an anti-prostate cancer drug , future research may focus on further exploring its therapeutic applications and optimizing its synthesis process.

properties

IUPAC Name

4-isothiocyanato-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2S/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXKOMAQTWRDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932097
Record name 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
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Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

CAS RN

143782-23-4
Record name 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
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Record name 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
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Record name 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
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Record name 4-isothiocyanato-2-(trifluoromethyl)benzonitrile
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Record name 4-ISOTHIOCYANATO-2-(TRIFLUOROMETHYL) BENZONITRILE
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Record name 4-ISOTHIOCYANATO-2-(TRIFLUOROMETHYL)BENZONITRILE
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Synthesis routes and methods I

Procedure details

Thiophosgene (10 g, 87.71 mmol) was dissolved in water and stirred at room temperature for 10 min. 4-Amino-2-trifluoromethyl-benzonitrile was added portionwise at room temperature. The reaction mixture was stirred at room temperature for 2 h. The product was extracted with dichloromethane, and the organic layer was washed with water, brine, dried over sodium sulfate and evaporated to obtain 12 g of product. 1H NMR (CDCl3): δ (ppm) 7.84 (d, 1H), 7.58 (s, 1H), 7.48 (d, 1H).
Quantity
10 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

4-Amino-2-trifluoromethylbenzonitrile (2.23 g, 12 mmol) was added portionwise over 15 min into a well-stirred heterogeneous mixture of thiophosgene (1 mL, 13 mmol) in water (22 mL) at room temperature. Stirring was continued for an additional 1 h. The reaction medium was extracted with chloroform (3×15 ml). The combined organic phase was dried over MgSO4 and evaporated to dryness under reduced pressure to yield desired product 4-Isothiocyanato-2-trifluoromethylbenzonitrile (Formula 41) as brownish solid and was used as such for the next step (2.72 g, 11.9 mmol, 99%). 1H NMR δ 7.49 (dd, 1H, J=8.3 and 2.1), 7.59 (d, 1H, J=2.1), 7.84 (d, 1H, J=8.3).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1 mL
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reactant
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Quantity
22 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Amino-2-trifluoromethylbenzonitrile, (2.23 g, 12 mmol) was added portionwise over 15 minutes into the well-stirred heterogeneous mixture of thiophosgene (1 ml, 13 mmol) in water (22 ml) at room temperature. Stirring was continued for an additional 1 h. The reaction medium was extracted with chloroform (3×15 ml). The combined organic phase was dried over MgSO4 and evaporated to dryness under reduced pressure to yield desired product, 4-isothiocyanato-2-trifluoromethylbenzonitrile, (1a), as brownish solid and was used as such for the next step (232 g, 11.9 mmol, 99%).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
AV Ivachtchenko, YA Ivanenkov, OD Mitkin… - European Journal of …, 2015 - Elsevier
A series of novel highly active androgen receptor (AR) antagonists containing spiro-4-(5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile core was designed …
Number of citations: 26 www.sciencedirect.com
Z Culig - Drugs of the Future, 2023 - access.portico.org
Treatment of prostate cancer cells with the nonsteroidal antiandrogen enzalutamide has improved patients’ survival and quality of life. Since prostate cancers may progress after …
Number of citations: 2 access.portico.org
J Liu, W Liang, Y Wang, G Zhao - Drug Discoveries & Therapeutics, 2013 - jstage.jst.go.jp
… To a 6 mL dichloromethane solution of compound 4 (1 mmol), 4-isothiocyanato-2-trifluoromethyl-benzonitrile (1 mmol) dissolved in 6mL dichloromethane was added slowly at 0C. The …
Number of citations: 7 www.jstage.jst.go.jp
SA Siadati, S Davoudi, M Soheilizad… - Journal of Molecular …, 2023 - Elsevier
This paper has been prepared to investigate the question "why the five-membered ring formation to give Enzalutamide, needs at least a portion of dimethyl sulfoxide (DMSO) as the …
Number of citations: 3 www.sciencedirect.com
X Han, C Wang, C Qin, W Xiang… - Journal of medicinal …, 2019 - ACS Publications
We report herein the discovery of highly potent PROTAC degraders of androgen receptor (AR), as exemplified by compound 34 (ARD-69). ARD-69 induces degradation of AR protein in …
Number of citations: 305 pubs.acs.org
X Chang, D Zhang, F Qu, Y Xie, T Chen… - European Journal of …, 2023 - Elsevier
Prostate cancer (PC) is one of the most prevalent cancers in men worldwide, and androgen receptor (AR) is a well-validated drug target for the treatment of PC. However, PC often …
Number of citations: 3 www.sciencedirect.com
X Meng, S Bi, S Jin, K Wu, S Wu, L Shao… - Chinese Chemical …, 2023 - Elsevier
A novel route of enzalutamide was developed in five steps. Starting from 4-amino-2-(trifluoromethyl)benzonitrile (7) and Boc-2-aminoisobutyric acid (16), condensation, deprotection, …
Number of citations: 0 www.sciencedirect.com
X Xu, R Ge, L Li, J Wang, X Lu, S Xue, X Chen… - European Journal of …, 2018 - Elsevier
Prostate cancer (PC) is a major cause of cancer-related male death in worldwide and the identification of new and improved potent anti-PC molecules is constantly required. A novel …
Number of citations: 26 www.sciencedirect.com
M Zuo, X Xu, Z Xie, R Ge, Z Zhang, Z Li… - European journal of …, 2017 - Elsevier
… As shown in Scheme 1, 4-isothiocyanato-2-trifluoromethyl-benzonitrile (2) were readily obtained from 4-amino-2-trifluoromethyl-benzonitrile (1) by reacting with thiophosgen in the …
Number of citations: 44 www.sciencedirect.com
D Zhang, T Chen, Y Zhang, Y Li, M Wang, H Wu… - Available at SSRN … - papers.ssrn.com
Prostate cancer (PC) is one of the most prevalent cancers in men worldwide, and androgen receptor (AR) is a well-validated drug target for the treatment of PC. However, PC often …
Number of citations: 0 papers.ssrn.com

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